4-Vinylbenzyl trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

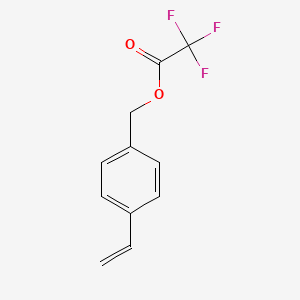

Structure

3D Structure

Properties

IUPAC Name |

(4-ethenylphenyl)methyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-2-8-3-5-9(6-4-8)7-16-10(15)11(12,13)14/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUWQGVPNPHEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)COC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380764 | |

| Record name | 4-Vinylbenzyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229956-99-4 | |

| Record name | 4-Vinylbenzyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-Vinylbenzyl trifluoroacetate

An In-depth Technical Guide to the Synthesis of 4-Vinylbenzyl Trifluoroacetate

Executive Summary

This compound is a versatile monomer and chemical intermediate. Its unique structure, combining a polymerizable vinyl group with a reactive trifluoroacetate ester, makes it a valuable building block in the development of advanced functional polymers, photoresists, and specialty materials. The trifluoroacetate group can serve as a protecting group for the benzyl alcohol or as a reactive site for subsequent nucleophilic substitution. This guide provides a comprehensive, technically detailed overview of a robust laboratory-scale from 4-vinylbenzyl alcohol. It is intended for researchers and professionals in chemistry and materials science, offering insights into the reaction mechanism, a step-by-step experimental protocol, safety considerations, and characterization methods.

Introduction: Significance and Applications

The is a critical process for accessing a monomer with significant potential in polymer and materials science. The presence of the vinyl group allows for its incorporation into polymer chains via various polymerization techniques, including free radical, cationic, and controlled radical polymerizations. The resulting polymers carry the trifluoroacetate moiety, which can be subsequently hydrolyzed to regenerate the benzyl alcohol for further functionalization or can be used to tune the polymer's physical and chemical properties. Applications range from the development of advanced lithographic materials, where the trifluoroacetate group can enhance solubility and etching characteristics, to the creation of reactive polymer platforms for bioconjugation and drug delivery systems.

Synthesis Overview and Mechanistic Insights

The synthesis is achieved through the esterification of 4-vinylbenzyl alcohol with trifluoroacetic anhydride (TFAA). This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme

The overall transformation is as follows:

(4-Vinylbenzyl alcohol) + (Trifluoroacetic Anhydride) → (this compound) + (Trifluoroacetic acid)

Mechanistic Pathway

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of 4-vinylbenzyl alcohol attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride.

-

Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a trifluoroacetate anion, which is an excellent leaving group due to the electron-withdrawing effect of the three fluorine atoms.

-

Proton Transfer: The trifluoroacetate anion then deprotonates the oxonium ion, yielding the final product, this compound, and the byproduct, trifluoroacetic acid (TFA). A non-nucleophilic base, such as pyridine, is typically added to neutralize the TFA byproduct, which drives the reaction to completion and prevents potential acid-catalyzed polymerization of the vinyl group.

Caption: Reaction mechanism for the .

Materials, Reagents, and Instrumentation

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Purity | Supplier | Notes |

| 4-Vinylbenzyl alcohol | C₉H₁₀O | 134.18 | >97% | Standard Supplier | Should be stored under refrigeration.[1] |

| Trifluoroacetic Anhydride (TFAA) | C₄F₆O₃ | 210.03 | >99% | Standard Supplier | Extremely corrosive and moisture-sensitive. Handle with extreme care.[2][3][4] |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | >99.8% | Standard Supplier | Anhydrous grade is crucial. Store over molecular sieves. |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | >99.8% | Standard Supplier | Use anhydrous solvent from a solvent purification system or a freshly opened bottle. |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | ACS Grade | Standard Supplier | For extraction. |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | Standard Supplier | Aqueous solution for workup. |

| Brine (Saturated NaCl) | NaCl | 58.44 | ACS Grade | Standard Supplier | Aqueous solution for workup. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ACS Grade | Standard Supplier | For drying organic layers. |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Standard Supplier | For flash column chromatography. |

Instrumentation

-

Round-bottom flasks and glassware with ground glass joints

-

Magnetic stirrer with stir bars

-

Ice-water bath

-

Inert atmosphere setup (Nitrogen or Argon manifold)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (for TLC visualization)

-

NMR Spectrometer (¹H, ¹³C, ¹⁹F)

-

FTIR Spectrometer

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis.

Caption: Experimental workflow for the .

Step 1: Reaction Setup

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-vinylbenzyl alcohol (1.34 g, 10.0 mmol).

-

Under an inert atmosphere (N₂ or Ar), add 30 mL of anhydrous dichloromethane (DCM). Stir until the alcohol is fully dissolved.

-

Add anhydrous pyridine (1.2 mL, 15.0 mmol, 1.5 equivalents) to the solution via syringe.

-

Cool the reaction flask to 0 °C using an ice-water bath.

Step 2: Addition of Reagent

-

Slowly add trifluoroacetic anhydride (1.7 mL, 12.0 mmol, 1.2 equivalents) dropwise to the stirred solution at 0 °C over 10-15 minutes using a syringe.

-

Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products. Pyridine acts as a base to neutralize the trifluoroacetic acid formed, pushing the equilibrium towards the product.[5]

Step 3: Reaction and Monitoring

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 10-20% ethyl acetate in hexanes. The product will be less polar (higher Rf value) than the starting alcohol.

Step 4: Workup

-

Once the reaction is complete (disappearance of the starting alcohol spot on TLC), carefully quench the reaction by slowly adding 20 mL of cold deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with:

-

2 x 20 mL of 1 M HCl (to remove pyridine)

-

2 x 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove residual acid)

-

1 x 20 mL of brine (to remove residual water)

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification

-

The resulting crude oil is purified by flash column chromatography on silica gel.

-

Elute with a gradient of 5% to 15% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (as identified by TLC) and remove the solvent in vacuo to yield this compound as a clear, colorless oil.

Characterization

The identity and purity of the synthesized this compound (MW: 230.18 g/mol ) can be confirmed by standard spectroscopic methods.[6]

| Technique | Expected Results |

| ¹H NMR | (CDCl₃, 400 MHz): δ ~7.4 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~6.7 (dd, 1H, -CH=CH₂), ~5.8 (d, 1H, -CH=CH₂), ~5.3 (d, 1H, -CH=CH₂), ~5.3 (s, 2H, -CH₂-O). Note: The benzylic proton signal will be a singlet. |

| ¹³C NMR | (CDCl₃, 100 MHz): Signals expected for aromatic carbons, vinyl carbons, the benzylic carbon (~69-71 ppm), and the carbonyl carbon (quartet due to C-F coupling, ~157 ppm), and the CF₃ carbon (quartet, ~115 ppm). |

| ¹⁹F NMR | (CDCl₃): A sharp singlet is expected around -75 to -76 ppm. |

| FTIR | (neat, cm⁻¹): Strong C=O stretch for the ester (~1780-1790 cm⁻¹), strong C-F stretches (~1150-1250 cm⁻¹), C-O stretch (~1350 cm⁻¹), and peaks corresponding to the vinyl group and aromatic ring. |

Safety, Handling, and Waste Disposal

Extreme caution must be exercised when handling trifluoroacetic anhydride (TFAA).

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles. Work exclusively within a certified chemical fume hood.[3][7][8]

-

TFAA Hazards: TFAA is highly corrosive and causes severe skin and eye burns.[4][8] It is harmful if inhaled and reacts violently with water, releasing toxic hydrogen fluoride and trifluoroacetic acid fumes.[2][8] Ensure all glassware is scrupulously dry. An emergency safety shower and eyewash station must be immediately accessible.[3]

-

Spill Management: In case of a small spill, absorb with an inert, dry material like sand or diatomaceous earth and place it in a sealed container for disposal.[2] Do not use water.

-

Waste Disposal:

-

Organic Waste: Halogenated organic waste (DCM, column fractions) should be collected in a designated chlorinated waste container.

-

Aqueous Waste: The acidic and basic aqueous washes should be neutralized before disposal according to institutional guidelines.

-

Quenching Excess Reagent: Any excess TFAA should be quenched slowly and carefully by adding it to a stirred, cooled solution of sodium bicarbonate. This is a highly exothermic process and must be done with caution in a fume hood.

-

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Ensure reagents are anhydrous. Allow for longer reaction time or a slight excess of TFAA. |

| Loss during workup/purification. | Perform extractions carefully. Use a finer gradient during chromatography. | |

| Polymerization of Product | Presence of acid or heat. | Ensure complete neutralization of TFA byproduct with pyridine and during workup. Avoid excessive heating during solvent removal. |

| Incomplete Removal of Pyridine | Insufficient acid wash. | Perform an additional wash with 1 M HCl during the workup phase. |

| Product Hydrolysis | Presence of water. | Use anhydrous solvents and reagents. Ensure glassware is completely dry. Minimize exposure to atmospheric moisture. |

Conclusion

The via the esterification of 4-vinylbenzyl alcohol with trifluoroacetic anhydride is a reliable and efficient method. The key to success lies in the careful control of reaction conditions, particularly the exclusion of moisture and the effective neutralization of the acidic byproduct. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can confidently produce high-purity material suitable for a wide range of applications in polymer synthesis and materials development.

References

- Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride.

- Synquest Labs. (n.d.). Trifluoroacetic anhydride Safety Data Sheet.

- Fisher Scientific. (2024, July 15). Trifluoroacetic anhydride Safety Data Sheet.

- Loba Chemie. (2019, January 7). TRIFLUOROACETIC ANHYDRIDE FOR SEQUENTIAL ANALYSIS MSDS.

- Fisher Scientific. (2024, July 15). Trifluoroacetic anhydride Safety Data Sheet.

- Ganem, B. (1978). Trifluoroacetylation of Alcohols: a Newly Detected Reaction of CF,CO,H.

- The Royal Society of Chemistry. (2014). Supporting Information for Journal of Materials Chemistry C.

- Tanase, C., et al. (n.d.). Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Skeleton. Revista de Chimie.

- ResearchGate. (n.d.). Synthesis of vinyl trifluoroacetate 4 and subsequent control reactions.

- Kent, S. B. H., et al. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis.

- ChemicalBook. (n.d.). Vinyl trifluoroacetate(433-28-3) 1H NMR spectrum.

- Datapdf.com. (n.d.). Trifluoroacetylation of unknown alcohols: An integrated microscale organic experiment using spectroscopic methods.

- Tanase, C., et al. (2020). (PDF) Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Skeleton.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Universiti Kebangsaan Malaysia. (n.d.). A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents. ejournal.ukm.my.

- Dickey, J. B., & Stanin, T. E. (1950). U.S. Patent No. 2,525,530. Washington, DC: U.S.

- UniVOOK Chemical. (2025, January 17). Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry.

-

Organic Syntheses. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-2-methylene-. Retrieved from [Link]

- ResearchGate. (n.d.). 1 H NMR (200 MHz) spectra for the a-trifluoroacetate-x-methoxy....

-

SpectraBase. (n.d.). 4-Vinylbenzyl chloride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- ChemicalBook. (n.d.). Methyl trifluoroacetate(431-47-0) 1H NMR spectrum.

- Miller, W. S. (1976). U.S. Patent No. 3,962,357. Washington, DC: U.S.

- Hsieh, B. R., et al. (n.d.). EP Patent No. 1,582,532B1.

- Sigma-Aldrich. (n.d.). 4-(trifluoromethyl)benzyl alcohol.

Sources

- 1. α-乙烯基苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. carlroth.com [carlroth.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. lobachemie.com [lobachemie.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | C11H9F3O2 | CID 2778079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.co.uk [fishersci.co.uk]

properties of 4-Vinylbenzyl trifluoroacetate

An In-Depth Technical Guide to 4-Vinylbenzyl Trifluoroacetate: Synthesis, Polymerization, and Applications

Introduction

This compound (VBTFA) is a functionalized styrene monomer that serves as a crucial building block in advanced polymer synthesis. Its unique structure, featuring a polymerizable vinyl group and a highly reactive trifluoroacetate ester, makes it a versatile precursor for a variety of functional materials. The trifluoroacetate group acts as an excellent leaving group and a readily hydrolyzable protecting group for a hydroxyl functional group. This allows for the synthesis of well-defined poly(4-vinylbenzyl alcohol), a polymer with significant applications in biomedical fields, functional coatings, and as a scaffold for further chemical modification.

This guide provides a comprehensive overview of this compound for researchers, scientists, and professionals in drug development and material science. It details the synthesis of the monomer, its controlled polymerization, and its subsequent transformation into functional polymers, with a focus on the underlying chemical principles and field-proven methodologies.

Physicochemical and Spectroscopic Properties

This compound is a derivative of 4-vinylbenzyl alcohol, where the hydroxyl group is esterified with trifluoroacetic acid. This modification significantly impacts its reactivity and solubility, making it amenable to a wider range of polymerization conditions compared to its parent alcohol.

Core Properties

The fundamental properties of VBTFA are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (4-ethenylphenyl)methyl 2,2,2-trifluoroacetate | [1] |

| CAS Number | 229956-99-4 | [1][2] |

| Molecular Formula | C₁₁H₉F₃O₂ | [1] |

| Molecular Weight | 230.18 g/mol | [1] |

| Appearance | (Expected) Colorless to pale yellow liquid | General chemical knowledge |

| SMILES | C=CC1=CC=C(C=C1)COC(=O)C(F)(F)F | [1] |

Spectroscopic Characterization (¹H NMR)

The structure of VBTFA can be unequivocally confirmed by ¹H NMR spectroscopy. The expected chemical shifts in CDCl₃ are based on the analysis of its structural analogue, benzyl trifluoroacetate[3], and general principles of NMR spectroscopy.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Vinyl (CH=) | ~6.70 | dd | 1H |

| Vinyl (=CH₂) | ~5.78, ~5.29 | d, d | 2H |

| Benzyl (CH₂) | ~5.35 | s | 2H |

| Aromatic (Ar-H) | ~7.45, ~7.35 | d, d | 4H |

Note: dd = doublet of doublets, d = doublet, s = singlet. Shifts are approximate and may vary based on solvent and concentration.

Synthesis of the Monomer

The most common and efficient route to synthesize this compound is through the esterification of its precursor, 4-vinylbenzyl alcohol. The alcohol itself is typically prepared via the hydrolysis of 4-vinylbenzyl chloride. This two-step process ensures high yields and purity.

Caption: Synthetic pathway from 4-vinylbenzyl chloride to this compound.

Step 1: Synthesis of 4-Vinylbenzyl Alcohol

Causality: Direct hydrolysis of 4-vinylbenzyl chloride can be inefficient and lead to side reactions. A more controlled method involves conversion to the acetate intermediate followed by saponification. This two-step route, adapted from established procedures, maximizes the yield of the desired alcohol.[4]

Protocol:

-

Acetate Formation: To a flask containing 4-vinylbenzyl chloride (1.0 eq), add potassium acetate (1.2 eq) and a polymerization inhibitor (e.g., t-butylcatechol). Add dimethyl sulfoxide (DMSO) as the solvent.

-

Heat the mixture to 40-50°C and stir under a nitrogen atmosphere for 12-20 hours.

-

After the reaction is complete, cool the mixture and add diethyl ether. Wash the organic phase with water to remove DMSO and salts, then dry over anhydrous Na₂SO₄.

-

Evaporate the solvent to yield 4-vinylbenzyl acetate, which can be used directly in the next step.

-

Hydrolysis: Dissolve the crude 4-vinylbenzyl acetate in ethanol. Add a solution of potassium hydroxide (KOH, 2.0 eq) in ethanol.

-

Stir the mixture at 50°C for 8-10 hours under nitrogen.

-

Neutralize the mixture with a dilute acid (e.g., 10% HCl) and extract the product with dichloromethane or diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 4-vinylbenzyl alcohol. The product can be further purified by column chromatography if necessary.

Step 2: Synthesis of this compound (VBTFA)

Causality: The esterification is achieved using trifluoroacetic anhydride (TFAA), a highly reactive acylating agent. Pyridine or another non-nucleophilic base is used as a catalyst and to scavenge the trifluoroacetic acid byproduct, driving the reaction to completion.

Protocol:

-

Dissolve 4-vinylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere and cool to 0°C in an ice bath.

-

Add pyridine (1.1 eq) to the solution.

-

Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield crude this compound.

-

Purify the product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Controlled Polymerization via RAFT

While this compound can be polymerized using conventional free-radical methods[5], Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offers superior control over molecular weight, dispersity (Đ), and architecture.[6][7] The choice of RAFT agent is critical for monomers like vinyl esters.[8] Xanthates or specific dithiocarbamates are effective for controlling the polymerization of less activated monomers.

Caption: Mechanism of RAFT polymerization for producing well-defined poly(this compound).

RAFT Polymerization Protocol

Causality: This protocol is designed to produce a polymer with a predictable molecular weight and low dispersity. The ratio of monomer to RAFT agent ([M]/[CTA]) primarily determines the degree of polymerization. The initiator (AIBN) concentration is kept low to minimize irreversible termination events.

Protocol:

-

In a Schlenk flask, combine this compound (VBTFA), a suitable RAFT agent (e.g., a xanthate like O-ethyl S-(1-phenylethyl) carbonodithioate), and the initiator azobisisobutyronitrile (AIBN). A typical molar ratio would be [Monomer]:[RAFT Agent]:[Initiator] = 200:1:0.1.

-

Add a solvent such as 1,4-dioxane or toluene.

-

Seal the flask, and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

After the final cycle, backfill the flask with nitrogen or argon.

-

Immerse the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 8-24 hours).

-

To stop the polymerization, cool the flask in an ice bath and expose the solution to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as cold methanol or hexane.

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

-

Characterize the polymer's molecular weight and dispersity using Gel Permeation Chromatography (GPC).

Application: A Precursor to Poly(4-vinylbenzyl alcohol)

A primary application of poly(VBTFA) is its role as a stable, processable precursor to poly(4-vinylbenzyl alcohol) (PVBA). Direct polymerization of 4-vinylbenzyl alcohol is often problematic due to the reactive hydroxyl group. The trifluoroacetate group serves as an effective protecting group that can be easily removed post-polymerization.[9][10]

Causality: The hydrolysis of the trifluoroacetate ester is readily achieved under basic conditions. The reaction is fast and efficient due to the electron-withdrawing nature of the trifluoromethyl group, which makes the carbonyl carbon highly electrophilic.

Caption: Workflow for the conversion of poly(VBTFA) to poly(4-vinylbenzyl alcohol).

Polymer Hydrolysis Protocol

Protocol:

-

Dissolve the synthesized poly(VBTFA) in a suitable solvent like tetrahydrofuran (THF).

-

In a separate flask, prepare a solution of a base, such as sodium methoxide (NaOMe) or benzyltrimethylammonium hydroxide, in methanol or THF.[10] A molar excess of base relative to the trifluoroacetate repeating units is used (e.g., 1.5 eq).

-

Add the basic solution dropwise to the stirred polymer solution at room temperature.

-

The hydrolysis reaction is typically rapid. Stir for 1-4 hours at a temperature between 40-60°C to ensure complete conversion.[9]

-

The product, poly(4-vinylbenzyl alcohol), is generally insoluble in THF and will precipitate out of the solution as a white solid.

-

Cool the mixture and add water to ensure complete precipitation.[9]

-

Collect the solid polymer by filtration.

-

Wash the polymer thoroughly with water to remove salts and any remaining base, followed by a wash with a non-solvent like diethyl ether.

-

Dry the final poly(4-vinylbenzyl alcohol) product under vacuum. The conversion can be confirmed by FTIR spectroscopy (disappearance of the ester C=O stretch at ~1780 cm⁻¹ and appearance of a broad O-H stretch at ~3400 cm⁻¹).

Safety and Handling

-

This compound: As an acylating agent derivative, VBTFA should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Trifluoroacetic Anhydride (TFAA): TFAA is highly corrosive and reacts violently with water. It is a severe irritant. All handling must be done in a fume hood with protective gear.

-

Solvents and Reagents: Standard laboratory precautions should be taken for all solvents and reagents used in the described protocols.

Conclusion

This compound stands out as a highly valuable monomer for materials science and polymer chemistry. Its synthesis is straightforward, and its polymerization can be precisely controlled using techniques like RAFT. The true strength of VBTFA lies in its utility as a precursor, enabling the creation of well-defined poly(4-vinylbenzyl alcohol) with high fidelity. This indirect synthetic route circumvents challenges associated with the direct polymerization of the hydroxy-functional monomer, opening avenues for the development of advanced functional polymers for a range of high-performance applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2778079, this compound. Available: [Link]

-

Singh, G., & Singh, V. (2018). Direct Photoassisted α‐Trifluoromethylation of Aromatic Ketones with Trifluoroacetic Anhydride (TFAA). Asian Journal of Organic Chemistry. Available: [Link]

-

Supporting Information for a publication by The Royal Society of Chemistry. (n.d.). Available: [Link]

-

Ferreira, P., et al. (2012). The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization. Beilstein Journal of Organic Chemistry. Available: [Link]

-

Kostina, Y., et al. (2021). Directed synthesis of copolymers based on fluorine-containing styrene derivatives. Polymer Science, Series B. Available: [Link]

-

Wilkie, C. A., et al. (n.d.). Synthesis of 4-vinylbenzyl alcohol. e-Publications@Marquette. Available: [Link]

-

Gody, G., et al. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers. Available: [Link]

-

A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents. (2021). Sains Malaysiana. Available: [Link]

-

Gody, G., et al. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. ResearchGate. Available: [Link]

- Dickey, J. B., & Stanin, T. E. (1950). Method for producing vinyl trifluoroacetate. U.S. Patent 2,525,530.

- Odell, P. G., et al. (2005). Process for hydrolyzing poly(vinylbenzyl acetate). European Patent EP1582532B1.

- Odell, P. G., et al. (2005). Process for hydrolyzing poly(vinylbenzyl acetate). European Patent Application EP1582532A1.

-

Weiss, R., & Kwart, H. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 561775, Benzyl 2,2,2-trifluoroacetate. Available: [Link]

-

Báez, J. E., & Marcos-Fernández, Á. (2013). 1H NMR (200 MHz) spectra for the a-trifluoroacetate-x-methoxy... ResearchGate. Available: [Link]

-

Biddulph, R. H., & Plesch, P. H. (1960). The polymerization of isobutyl vinyl ether by trifluoroacetic acid. ResearchGate. Available: [Link]

-

Lee, Y. M., et al. (2000). Poly(styrene-co-4-vinylbenzyl chloride) Conjugated with 3-(Dimethylamino)phenol: Synthesis and Antibacterial Activity. Bulletin of the Korean Chemical Society. Available: [Link]

-

Byun, H. S., et al. (2010). Preparation of Poly(vinylbenzyl chloride)-grafted Fluoropolymer Films by Using Radiation Grafting Method. Polymer (Korea). Available: [Link]

-

Schacher, F. H., et al. (2020). Thermoresponsive behavior of poly[trialkyl-(4-vinylbenzyl)ammonium] based polyelectrolytes in aqueous salt solutions. Polymer Chemistry. Available: [Link]

- EP1199299A2 - Process for producing benzyl acetate and benzyl alcohol. (2002). Google Patents.

Sources

- 1. This compound | C11H9F3O2 | CID 2778079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 229956-99-4 [m.chemicalbook.com]

- 3. Benzyl 2,2,2-trifluoroacetate | C9H7F3O2 | CID 561775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. ukm.my [ukm.my]

- 6. BJOC - The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization [beilstein-journals.org]

- 7. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]

- 8. mdpi.com [mdpi.com]

- 9. EP1582532B1 - Process for hydrolyzing poly(vinylbenzyl acetate) - Google Patents [patents.google.com]

- 10. EP1582532A1 - Process for hydrolyzing poly(vinylbenzyl acetate) - Google Patents [patents.google.com]

Introduction: The Strategic Importance of 4-Vinylbenzyl Trifluoroacetate

Sources

- 1. This compound | C11H9F3O2 | CID 2778079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]

- 10. BJOC - The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. nexchem.co.uk [nexchem.co.uk]

- 14. amsty.com [amsty.com]

- 15. plasticseurope.org [plasticseurope.org]

- 16. Safe handling and_storage_of_styrene_monomer | PDF [slideshare.net]

An In-depth Technical Guide to 4-Vinylbenzyl Trifluoroacetate

Abstract

This technical guide provides a comprehensive overview of 4-Vinylbenzyl trifluoroacetate (VBTFA), a versatile monomer increasingly utilized in advanced polymer synthesis and functional materials development. The document details the fundamental physicochemical properties of VBTFA, centered around its molecular weight, and extends to its synthesis, characterization, and key applications. Authored for researchers and professionals in polymer chemistry and drug development, this guide explains the causality behind experimental choices and provides validated protocols to ensure scientific integrity. Key discussions include the strategic importance of the trifluoroacetate group as a reactive handle for post-polymerization modification and the vinyl group for controlled polymerization.

Introduction

This compound (VBTFA) is a bifunctional organic compound that has garnered significant interest in materials science and polymer chemistry. Its unique structure combines a polymerizable vinyl group with a highly reactive trifluoroacetate ester. This duality allows for its incorporation into polymer backbones via standard polymerization techniques, while the trifluoroacetate moiety serves as an excellent leaving group, enabling facile post-polymerization modification (PPM) to introduce a wide array of functional groups. This guide offers an in-depth exploration of VBTFA, beginning with its core chemical identity and extending to practical, field-proven methodologies for its synthesis and application.

Chemical Identity and Physicochemical Properties

The precise molecular weight and chemical formula are foundational to any experimental design, influencing everything from stoichiometric calculations in synthesis to characterization by mass spectrometry.

The molecular formula for this compound is C₁₁H₉F₃O₂.[1] Based on this, the calculated molecular weight is 230.18 g/mol .[1] This value is critical for accurate reagent measurement and for the interpretation of analytical data.

A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 230.18 g/mol | PubChem[1] |

| Molecular Formula | C₁₁H₉F₃O₂ | PubChem[1] |

| IUPAC Name | (4-ethenylphenyl)methyl 2,2,2-trifluoroacetate | PubChem[1] |

| CAS Number | 229956-99-4 | PubChem[1] |

| Canonical SMILES | C=CC1=CC=C(C=C1)COC(=O)C(F)(F)F | PubChem[1] |

| Appearance | Typically a liquid | Assumed from related compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene) | Inferred from structure |

Synthesis and Purification of this compound

The most direct and common method for synthesizing VBTFA is the esterification of 4-vinylbenzyl alcohol with trifluoroacetic anhydride (TFAA). This reaction is efficient and proceeds under mild conditions. The choice of TFAA is strategic; it is highly reactive, and the byproduct, trifluoroacetic acid, is volatile and easily removed.

Synthetic Rationale and Mechanism

The reaction involves the nucleophilic attack of the hydroxyl group of 4-vinylbenzyl alcohol on one of the carbonyl carbons of TFAA. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the trifluoroacetic acid formed during the reaction, driving the equilibrium towards the product. The inert atmosphere is crucial to prevent radical polymerization of the vinyl group, which can be initiated by atmospheric oxygen or other impurities.

Sources

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the NMR Spectral Analysis of 4-Vinylbenzyl Trifluoroacetate

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹H and ¹³C NMR spectroscopy for the structural elucidation of this compound. We will explore the causality behind chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and provide predictive data to serve as a benchmark for characterization. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Molecule in Focus

This compound, with the chemical formula C₁₁H₉F₃O₂[1], is a versatile organic monomer. Its structure incorporates a reactive vinyl group amenable to polymerization, a stable benzyl framework, and a highly electronegative trifluoroacetate protecting group. This unique combination of functional groups makes precise structural verification paramount for its application in materials science and synthetic chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for this purpose, offering unparalleled insight into the molecular architecture.[2] It allows for the unambiguous identification of the vinyl, aromatic, and benzylic protons, as well as the complete carbon skeleton, providing critical information on purity and isomeric integrity.[3] This guide will dissect the expected NMR spectra of this compound, grounding the interpretation in fundamental principles of chemical environment and electron density.[4][5]

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, a standardized numbering system for the carbon and hydrogen atoms of this compound is essential. The structure and corresponding atom labels are presented below.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is the cornerstone for verifying the proton framework of a molecule.[3] For this compound, the spectrum can be logically divided into three distinct regions: the vinyl, aromatic, and benzylic regions. The electron-withdrawing nature of the trifluoroacetate group influences the chemical shifts of nearby protons, causing them to appear further downfield (at a higher ppm value) than they would in an unsubstituted analogue.[5]

-

Vinyl Protons (H₇, H₈): These three protons (H₇, H₈ₐ, H₈ₑ) form a complex splitting pattern known as an AMX or ABX system. H₇, being directly attached to the aromatic ring, typically appears as a doublet of doublets due to coupling with the two non-equivalent terminal vinyl protons (H₈). The terminal protons are diastereotopic and will have distinct chemical shifts, appearing as doublets of doublets themselves, with characteristic geminal, cis, and trans coupling constants. Their chemical shifts are expected in the 5-7 ppm range.[6][7]

-

Aromatic Protons (H₂, H₃, H₅, H₆): Due to the para-substitution pattern, the aromatic region will exhibit a classic AA'BB' system, which simplifies to appear as two distinct doublets. The protons ortho to the vinyl group (H₂, H₆) and the protons ortho to the benzylic group (H₃, H₅) will be chemically equivalent in pairs. Each doublet will integrate to 2H. This pattern is a key diagnostic feature for 1,4-disubstituted benzene rings. These signals are typically found between 7.0 and 7.5 ppm.[4][8]

-

Benzylic Protons (H₉): The two methylene protons on C₉ are shifted significantly downfield due to the deshielding effect of the adjacent, highly electronegative oxygen atom of the trifluoroacetate group. As there are no adjacent protons to couple with, this signal will appear as a sharp singlet, integrating to 2H. Its expected chemical shift is in the range of 5.0-5.5 ppm.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H₇ | ~6.70 | dd | Jtrans ≈ 17.6, Jcis ≈ 10.9 | 1H |

| H₈ (trans) | ~5.80 | d | Jtrans ≈ 17.6 | 1H |

| H₈ (cis) | ~5.30 | d | Jcis ≈ 10.9 | 1H |

| H₂, H₆ | ~7.45 | d | Jortho ≈ 8.2 | 2H |

| H₃, H₅ | ~7.35 | d | Jortho ≈ 8.2 | 2H |

| H₉ | ~5.25 | s | - | 2H |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, provides one signal for each unique carbon atom in the molecule.[3] This allows for a complete census of the carbon skeleton.

-

Aromatic & Alkene Carbons (C₁-C₈): These sp²-hybridized carbons resonate in the downfield region of the spectrum, typically between 115 and 140 ppm.[9][10] The quaternary carbons (C₁ and C₄) will generally have weaker signals than the protonated carbons.

-

Benzylic Carbon (C₉): Similar to its attached protons, the benzylic carbon C₉ is deshielded by the adjacent oxygen and will appear in the 65-75 ppm range.

-

Trifluoroacetate Carbons (C₁₀, C₁₁): The carbonyl carbon (C₁₀) is highly deshielded and is expected around 155-160 ppm. A key feature is that this signal will appear as a quartet due to two-bond coupling with the three fluorine atoms (²JCF). The trifluoromethyl carbon (C₁₁) will be found around 115 ppm and will also be a quartet, but with a much larger one-bond coupling constant (¹JCF, typically >280 Hz).[11]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon | Predicted δ (ppm) | Expected Multiplicity (from F) |

| C₁₀ (C=O) | ~157.0 | q (²JCF ≈ 40 Hz) |

| C₄ | ~138.0 | s |

| C₁ | ~137.0 | s |

| C₇ | ~136.0 | s |

| C₂, C₆ | ~128.5 | s |

| C₃, C₅ | ~126.5 | s |

| C₁₁ (CF₃) | ~115.0 | q (¹JCF ≈ 286 Hz) |

| C₈ | ~114.5 | s |

| C₉ | ~70.0 | s |

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following workflow represents a self-validating system for the analysis of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: The choice of solvent is critical to dissolve the sample and provide a deuterium lock signal for the spectrometer. Deuterated chloroform (CDCl₃) is an excellent first choice due to its relatively inert nature and good solvating power for many organic compounds.[12]

-

Protocol: Accurately weigh approximately 10-20 mg of this compound. Dissolve the sample in ~0.6-0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). TMS serves as the internal standard, with its ¹H and ¹³C signals defined as 0.00 ppm.[13] Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup & Tuning:

-

Rationale: The instrument must be properly tuned to the specific sample to ensure maximum signal-to-noise and correct peak shapes.

-

Protocol: Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).[14] Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automatic tuning and matching of the probe for both the ¹H and ¹³C frequencies. Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Spectrum Acquisition:

-

Rationale: Standard ¹H acquisition parameters are usually sufficient, but ensuring full relaxation of nuclei is key for accurate integration.

-

Protocol: Acquire the spectrum using a standard single-pulse experiment. Use a 30° or 45° pulse angle with a relaxation delay (d1) of at least 2 seconds to allow for adequate T1 relaxation. Typically, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectrum Acquisition:

-

Rationale: ¹³C has a low natural abundance (~1.1%) and longer relaxation times, necessitating a greater number of scans and the use of proton decoupling to enhance sensitivity.[12]

-

Protocol: Acquire the spectrum using a pulse program with broadband proton decoupling (e.g., zgpg30). This collapses all ¹H-¹³C coupling, resulting in a spectrum of singlets (unless C-F coupling is present) and provides a Nuclear Overhauser Effect (NOE) signal enhancement.[3] A significantly higher number of scans (e.g., 256 to 1024) is typically required.

-

-

Data Processing & Analysis:

-

Rationale: Proper processing is essential to extract accurate information from the raw free induction decay (FID) data.

-

Protocol: Apply an exponential multiplying function (line broadening) to the FID to improve the signal-to-noise ratio before Fourier transformation. Phase the resulting spectrum carefully. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick all peaks in both ¹H and ¹³C spectra.

-

Caption: Standardized workflow for NMR spectral acquisition and analysis.

Conclusion

The NMR spectral analysis of this compound is a clear demonstration of how fundamental principles can be applied to achieve robust structural characterization. The ¹H spectrum is defined by three distinct regions—vinyl, aromatic, and benzylic—each with characteristic chemical shifts and coupling patterns that confirm the proton framework. The ¹³C spectrum complements this by providing a full carbon count and highlighting the influence of the electronegative trifluoroacetate group, particularly through the diagnostic quartet signals of the carbonyl and trifluoromethyl carbons. The experimental protocol detailed in this guide provides a reliable and scientifically sound method for obtaining high-quality data, ensuring that researchers can confidently verify the structure and purity of this important chemical building block.

References

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778079, this compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Material synthesis and characterization. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of vinyl trifluoroacetate 4 and subsequent control reactions. Retrieved from [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-12. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of c (TFA-D, 298K, 600MHz). Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (1950). US2525530A - Method for producing vinyl trifluoroacetate.

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

ResearchGate. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

Falciani, C., et al. (2019). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Molecules, 24(23), 4254. Retrieved from [Link]

-

SciSpace. (2002). Poly(styrene-co-4-vinylbenzyl chloride) Conjugated with 3-(Dimethylamino)phenol: Synthesis and Antibacterial Activity. Retrieved from [Link]

-

Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR (200 MHz) spectra for the a-trifluoroacetate-x-methoxy.... Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2014, March 11). Chemical Exchange Agents to Simplify NMR Spectra. Retrieved from [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. (General knowledge, URL not applicable for a specific link to a general textbook concept). A representative online source is: [Link]

-

University of Puget Sound. (n.d.). The four facets of 1H NMR spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents - General experimental details. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2012, October 22). Isotope Effects and the 19F - 13C HMQC Spectrum of Trifluoroacetic Acid. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Syntheses of N-labeled pre-queuosine nucleobase derivatives. Retrieved from [Link]

Sources

- 1. This compound | C11H9F3O2 | CID 2778079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

A Comprehensive Safety & Handling Guide for 4-Vinylbenzyl Trifluoroacetate

This document serves as an in-depth technical guide for the safe handling, storage, and disposal of 4-Vinylbenzyl trifluoroacetate (CAS No. 229956-99-4). Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard safety data sheet (SDS) to provide a framework of scientific reasoning and field-proven protocols. Given the limited availability of a consolidated, official SDS for this specific compound, this guide synthesizes data from structurally related analogs—namely 4-vinylbenzyl chloride and trifluoroacetic acid—to establish a robust and conservative safety protocol.

The core philosophy of this guide is proactive risk mitigation. The reactivity of the vinylbenzyl moiety, combined with the properties of the trifluoroacetate group, necessitates stringent adherence to engineering controls, personal protective equipment (PPE), and emergency preparedness.

Section 1: Hazard Identification and Inferred Toxicological Profile

This compound is an organic ester containing a reactive vinyl group and a trifluoroacetyl group. Its hazard profile is primarily dictated by the vinylbenzyl portion, which is known for its lachrymatory, corrosive, and sensitizing properties in analogous compounds.

Inferred GHS Classification

Based on the known hazards of 4-vinylbenzyl chloride and other reactive benzyl compounds, the following GHS classification for this compound should be conservatively assumed in the absence of specific data.

| Hazard Class | Category | Hazard Statement | Rationale / Analog Compound |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. | Based on 4-Vinylbenzyl chloride. |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | Based on 4-Vinylbenzyl chloride. |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1] | Based on 4-Vinylbenzyl chloride. |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[1] | Based on 4-Vinylbenzyl chloride. |

| Respiratory/Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. | Based on 4-Vinylbenzyl chloride. |

| Carcinogenicity (Suspected) | Category 2 | H351: Suspected of causing cancer.[2] | Based on analogs like vinyl acetate. |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[2] | Common for volatile, irritating organic compounds. |

Toxicological Deep Dive

-

Dermal and Ocular Toxicity : The primary and most immediate risk is severe damage upon contact with skin and eyes.[1] The trifluoroacetate ester may hydrolyze upon contact with moisture on the skin or in the eyes, releasing trifluoroacetic acid and 4-vinylbenzyl alcohol, both of which are irritants. However, the intact molecule, similar to 4-vinylbenzyl chloride, is expected to be highly corrosive. It is also classified as a lachrymator, a substance that irritates the eyes and causes tearing.

-

Inhalation Hazard : Vapors are expected to be extremely destructive to the tissues of the mucous membranes and upper respiratory tract. Inhalation may lead to irritation, coughing, and shortness of breath. All handling of this substance must be performed in a certified chemical fume hood.

-

Sensitization Potential : There is a significant risk of developing chemical sensitivity. Initial exposures may not produce a severe reaction, but subsequent, even minimal, exposures can trigger a severe allergic skin response.

-

Peroxide Formation : Like many vinyl compounds, this compound may form explosive peroxides upon prolonged storage, especially if exposed to air and light.[3] This is a critical consideration for long-term storage and inventory management.

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

The foundation of safety is a multi-layered approach, prioritizing engineering controls to minimize exposure, supplemented by rigorous PPE protocols.

Mandatory Engineering Controls

-

Chemical Fume Hood : All operations, including unpacking, aliquoting, and reaction setup, must be conducted inside a properly functioning chemical fume hood with a verified face velocity. This is non-negotiable due to the inhalation hazard and lachrymatory properties.

-

Safety Shower and Eyewash Station : An accessible and regularly tested safety shower and eyewash station must be located within a 10-second travel distance of the handling area.

Personal Protective Equipment (PPE) Protocol

| Equipment | Specification | Rationale |

| Hand Protection | Double-gloving : Inner layer of nitrile gloves, outer layer of butyl rubber or Viton™ gloves. | Provides robust protection against a broad range of chemicals. The outer glove provides primary resistance, while the inner glove protects during doffing of contaminated outer gloves. |

| Eye & Face Protection | Chemical splash goggles and a full-face shield.[1] | Goggles provide a seal against splashes and vapors. The face shield protects the entire face from splashes during transfers of larger quantities. |

| Body Protection | Flame-resistant laboratory coat, fully fastened. | Protects skin and personal clothing from splashes. |

| Additional Protection | Chemical-resistant apron and arm sleeves. | Recommended when handling quantities greater than 50 mL to provide an additional barrier of protection. |

Section 3: Standard Operating Procedures for Safe Handling

A systematic workflow is essential to minimize risk at every stage of the chemical's lifecycle in the laboratory.

Chemical Receipt and Storage

-

Inspect Upon Receipt : Do not open the secondary shipping container outside of a fume hood. Visually inspect the primary container for any signs of leakage or damage.

-

Labeling : Verify the manufacturer's label. Add a dated label indicating the date of receipt and the date opened. This is crucial for tracking potential peroxide formation.

-

Storage Conditions : Store the container tightly sealed in a dry, well-ventilated, and refrigerated (2-8°C) location.[4] The container should be purged with an inert gas like nitrogen or argon before sealing to prevent peroxide formation and degradation from air and moisture.[4]

Experimental Workflow: Aliquoting and Dispensing

-

Preparation : Assemble all necessary equipment (syringes, needles, septa-sealed vials, etc.) inside the chemical fume hood before accessing the primary container.

-

Inert Atmosphere Transfer : Equilibrate the sealed container to ambient temperature within the fume hood to prevent moisture condensation. Use a syringe or cannula to transfer the liquid under a positive pressure of inert gas.

-

Cleaning : All equipment that has come into contact with the chemical must be decontaminated before removal from the fume hood. Rinse with a suitable organic solvent (e.g., acetone), followed by a decontamination solution (e.g., dilute sodium bicarbonate).

-

Post-Handling : After completing the work, carefully remove and dispose of outer gloves, then inner gloves, into a designated hazardous waste container. Wash hands and arms thoroughly with soap and water.

Section 4: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical to mitigating harm.

Spill Management

-

Evacuate & Alert : Immediately alert all personnel in the vicinity and evacuate the immediate area.

-

Assess : If the spill is small (<100 mL) and you are trained and equipped to handle it, proceed with cleanup. For large spills, evacuate the lab and call emergency services.

-

Contain & Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2] Do not use combustible materials like paper towels.

-

Collect : Carefully sweep the absorbed material into a labeled, sealable hazardous waste container.

-

Decontaminate : Wipe the spill area with a cloth soaked in a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

First Aid Measures

The guiding principle is immediate and thorough decontamination followed by professional medical evaluation. Show the medical professional this guide or a relevant SDS for a structural analog.

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

-

Skin Contact : Immediately remove all contaminated clothing and shoes while under a safety shower.[1] Flush the affected skin with large amounts of water for at least 15 minutes.[5] Seek immediate medical attention.

-

Inhalation : Move the victim to fresh air immediately.[5] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so safely). Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting.[1] If the victim is conscious and alert, rinse their mouth with water and have them drink 1-2 glasses of water to dilute the chemical. Seek immediate medical attention.

Section 5: Waste Management and Disposal

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

-

Waste Streams : Maintain separate, clearly labeled, and sealed waste containers for:

-

Solid Waste : Contaminated PPE, absorbent materials, and empty vials.

-

Liquid Waste : Unused or waste solutions of the chemical and contaminated solvent rinses.

-

-

Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Toxic").

-

Disposal : Dispose of waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Never pour this chemical or its waste down the drain.[1][2]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Safety data sheet according to Regulation (EC) No 1907/2006. (General hazards for vinyl compounds). [Link]

-

Environmental Protection Agency (EPA). Label Review Manual - Chapter 13: Storage and Disposal. [Link]

-

ResearchGate. Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts. [Link]

-

PubMed. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Vinylbenzyl Trifluoroacetate

Introduction: The Critical Role of Solubility in Advanced Material and Drug Development

In the landscape of modern chemistry, 4-Vinylbenzyl trifluoroacetate (VBTFA) emerges as a molecule of significant interest. Its structure, featuring a polymerizable vinyl group, a stable benzyl core, and a highly fluorinated trifluoroacetate ester, makes it a versatile building block in polymer science, materials engineering, and as a scaffold in medicinal chemistry. However, the successful application of VBTFA, from predictable reaction kinetics in polymerization to its formulation in advanced materials, is fundamentally governed by a critical, yet often overlooked, physicochemical property: its solubility.

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely academic. It is the cornerstone of rational process design, enabling the selection of appropriate solvent systems for synthesis, purification, and formulation. Poor solubility can lead to challenges in achieving desired reaction rates, difficulties in purification, and instability in final formulations. In the context of drug development, the solubility of fluorinated intermediates directly impacts the synthetic accessibility and purification efficiency of complex active pharmaceutical ingredients (APIs).[1][2]

This guide provides a detailed technical overview of the solubility of this compound. Moving beyond simple data points, this document elucidates the structural basis for its solubility profile, offers a framework for predicting its behavior in various common solvents, and provides a rigorous, field-proven experimental protocol for the quantitative determination of its solubility. The insights and methodologies presented herein are designed to empower researchers to harness the full potential of VBTFA in their applications.

Physicochemical Profile of this compound

To understand the solubility of VBTFA, one must first appreciate its molecular architecture. The molecule is an amalgamation of distinct chemical moieties, each contributing to its overall physicochemical character.

| Property | Value | Source |

| IUPAC Name | (4-ethenylphenyl)methyl 2,2,2-trifluoroacetate | PubChem[3] |

| CAS Number | 229956-99-4 | PubChem[3] |

| Molecular Formula | C₁₁H₉F₃O₂ | PubChem[3] |

| Molecular Weight | 230.18 g/mol | PubChem[3] |

The structure can be deconstructed into two primary domains:

-

The 4-Vinylbenzyl Group: This large, nonpolar aromatic portion of the molecule is the dominant contributor to its overall hydrophobic character. It dictates a strong affinity for nonpolar and aromatic solvents.

-

The Trifluoroacetate Ester Group: The ester functionality introduces a degree of polarity. However, the presence of the three highly electronegative fluorine atoms creates a strong inductive effect, pulling electron density away from the carbonyl group.[4][5] This fluorinated moiety can interact favorably with polar aprotic solvents but is not sufficient to overcome the hydrophobicity of the benzyl ring to impart significant aqueous solubility. The C-F bond is also highly stable, making the molecule robust.[4]

Theoretical Solubility Profile: Applying the "Like Dissolves Like" Principle

While precise quantitative data for VBTFA is not widely published, a robust qualitative solubility profile can be predicted based on its structure, applying the fundamental principle of "like dissolves like."[6] This principle states that substances with similar polarities and intermolecular forces are more likely to be miscible.[6]

Based on this, we can forecast the solubility of VBTFA across common laboratory solvent classes:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Xylene | High | The aromatic solvent structure has a strong affinity for the vinylbenzyl group. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a broad range of organic compounds with mixed polarity characteristics. |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, N,N-Dimethylformamide (DMF) | High | These solvents can effectively solvate both the nonpolar benzyl ring and the polar trifluoroacetate ester group. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate to Low | While nonpolar, the lack of aromaticity makes these solvents less effective than toluene for solvating the benzyl ring. |

| Polar Protic | Ethanol, Methanol | Low | The strong hydrogen-bonding network of these solvents does not favorably interact with the large, nonpolar VBTFA molecule. |

| Aqueous | Water | Very Low / Insoluble | The molecule is predominantly hydrophobic, making it immiscible with water. |

This predictive framework is an essential first step for any scientist planning to work with VBTFA, guiding the initial selection of solvents for synthesis, chromatography, or formulation.

Caption: Logical relationship of VBTFA solubility based on solvent polarity.

Experimental Protocol for Quantitative Solubility Determination

Theoretical predictions provide guidance, but for applications requiring precision, empirical data is non-negotiable. The Saturated Shake-Flask Method is the gold standard for determining the thermodynamic solubility of a compound.[7] It is a robust and reliable technique that, when performed correctly, yields highly accurate and reproducible data.

Objective: To determine the saturation solubility of this compound in a specified organic solvent at a controlled temperature.

Causality and Trustworthiness: This protocol is designed as a self-validating system. The extended equilibration time ensures that a true thermodynamic equilibrium is reached, not a transient supersaturated state.[8] The filtration step is critical to separate the saturated liquid phase from any undissolved solid, which is a common source of error.[8]

Materials and Equipment:

-

This compound (analytical grade, purity >98%)

-

Solvent of interest (HPLC grade or higher)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringes (glass or solvent-compatible plastic)

-

Syringe filters (0.2 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Pre-weighed collection vials

-

Vacuum oven or nitrogen stream for solvent evaporation

Step-by-Step Methodology:

-

Preparation of the Slurry: a. Add an excess amount of VBTFA to a glass vial. An "excess" ensures that undissolved solid remains at equilibrium, which is the definition of a saturated solution. A good starting point is ~100 mg of solid for every 5 mL of solvent. b. Accurately add a known volume (e.g., 5.00 mL) or mass of the chosen solvent to the vial. c. Securely cap the vial to prevent any solvent evaporation during equilibration.

-

Equilibration: a. Place the vial in the temperature-controlled shaker set to the desired experimental temperature (e.g., 25.0 °C). b. Agitate the slurry for a minimum of 24 to 48 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.[8][9] For highly crystalline or polymorphic compounds, longer times may be necessary.

-

Phase Separation and Sampling: a. After equilibration, stop the agitation and allow the vial to stand undisturbed at the same temperature for at least 2 hours. This allows the excess solid to sediment, leaving a clear supernatant. b. Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant into a syringe. c. Immediately attach a syringe filter to the syringe. Discard the first few drops to waste to ensure the filter is primed with the saturated solution. d. Dispense the filtered saturated solution into a pre-weighed collection vial.

-

Gravimetric Analysis: a. Record the exact mass of the filtered saturated solution transferred to the collection vial. b. Carefully evaporate the solvent from the collection vial. This can be done under a gentle stream of dry nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to avoid degradation of the solute. c. Once the solute is completely dry (constant mass), record the final mass of the vial containing the VBTFA residue.

-

Calculation: a. Mass of dissolved VBTFA = (Final mass of vial + residue) - (Initial mass of empty vial) b. Mass of solvent = (Mass of saturated solution transferred) - (Mass of dissolved VBTFA) c. Solubility = (Mass of dissolved VBTFA / Mass of solvent) * 100 d. The result is expressed as g of VBTFA per 100 g of solvent .

Caption: Gravimetric shake-flask workflow for solubility determination.

Practical Implications in Research and Development

An accurate understanding of VBTFA's solubility is paramount for its effective use:

-

Polymer Synthesis: In free-radical or controlled polymerization, the choice of solvent is critical.[10][11] Using a solvent in which VBTFA has high solubility, such as toluene or THF, ensures a homogeneous reaction medium, leading to predictable polymerization kinetics and better control over the molecular weight and dispersity of the resulting polymer.[12]

-

Purification: Knowledge of solubility differences is the basis for purification by crystallization. A solvent system must be identified where VBTFA is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

-

Drug Discovery and Fluorinated Molecules: The trifluoroacetate group is a common feature in medicinal chemistry. Fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[5][13] Understanding the solubility of fluorinated building blocks like VBTFA is essential for designing efficient synthetic routes and purification strategies for novel drug candidates.[1]

Conclusion

This compound is a compound with a distinct solubility profile governed by its hybrid chemical nature. Its large nonpolar backbone dictates high solubility in nonpolar aromatic and polar aprotic solvents, while its fluorinated ester group is insufficient to confer aqueous solubility. While theoretical predictions provide a valuable starting point, this guide champions the necessity of rigorous experimental verification. The detailed shake-flask protocol provided herein offers a reliable and authoritative method for generating the precise, quantitative solubility data required for high-level research and development. By integrating theoretical understanding with robust experimental practice, scientists can confidently and effectively utilize this compound in the creation of novel polymers, advanced materials, and complex molecular architectures.

References

-

Qiu, J., & Li, J. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? [Link]

-

Qiu, J., & Li, J. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. [Link]

-

ResearchGate. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures | Request PDF. [Link]

-

BioAssay Systems. Shake Flask Method Summary. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. [Link]

-

Misin, M., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

-

Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

-

Iran Chemkraft. (2023). Fluorine Derivatives in Medicine. [Link]

-

Preprints.org. (2024). Fluorine in drug discovery: Role, design and case studies. [Link]

-

Taylor & Francis Online. (2015). The role of fluorine in medicinal chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

Universiti Kebangsaan Malaysia. (2021). A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds? [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

UniVOOK. (2025). Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry. [Link]

-

Royal Society of Chemistry. (2014). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. Polymer Chemistry. [Link]

-

National Institutes of Health. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. [Link]

-

MDPI. (2022). Vinylbenzyl Chloride/Styrene-Grafted SBS Copolymers via TEMPO-Mediated Polymerization for the Fabrication of Anion Exchange Membranes for Water Electrolysis. [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Methylbenzyl 2,2,2-trifluoroacetate. [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemkraft.ir [chemkraft.ir]

- 3. This compound | C11H9F3O2 | CID 2778079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. chem.ws [chem.ws]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. quora.com [quora.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. ukm.my [ukm.my]

- 11. Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry [univook.com]

- 12. Vinylbenzyl Chloride/Styrene-Grafted SBS Copolymers via TEMPO-Mediated Polymerization for the Fabrication of Anion Exchange Membranes for Water Electrolysis [mdpi.com]

- 13. pharmacyjournal.org [pharmacyjournal.org]

stability of 4-Vinylbenzyl trifluoroacetate monomer

An In-depth Technical Guide to the Stability of 4-Vinylbenzyl Trifluoroacetate (VBTFA) Monomer

Authored by Gemini, Senior Application Scientist

Abstract

This compound (VBTFA) is a specialized monomer increasingly utilized in the synthesis of advanced functional polymers for applications in electronics, biocompatible materials, and performance coatings. The presence of both a polymerizable vinyl group and a reactive trifluoroacetate ester moiety imparts unique properties to the resulting polymers. However, these same functional groups render the monomer susceptible to premature polymerization and chemical degradation, posing significant challenges for its storage, handling, and use. This guide provides a comprehensive technical overview of the factors governing VBTFA stability, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals to ensure monomer integrity and experimental reproducibility.

Introduction: The Chemical Identity and Utility of VBTFA